molecular formula C13H13FN4O B2915808 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 2195879-57-1

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No. B2915808
CAS RN: 2195879-57-1
M. Wt: 260.272
InChI Key: BYCHTJNNUYNYTM-UHFFFAOYSA-N
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Description

“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a compound that likely belongs to the class of 1,2,3-triazole β-lactam conjugates . These conjugates are known for their antimicrobial properties . The compound consists of a 1,2,3-triazole ring, an azetidin ring (β-lactam), and a phenyl ring with a fluoro and a methyl substituent .


Synthesis Analysis

The synthesis of similar 1,2,3-triazole β-lactam conjugates involves a Cu-catalyzed [3+2] dipolar cycloaddition . This reaction is typically performed between N-substituted propargylamines and azido compounds . The resulting triazole conjugates are then fully characterized spectroscopically .


Molecular Structure Analysis

The molecular structure of this compound likely involves the attachment of the 1,2,3-triazole ring to the azetidin ring (β-lactam) and the phenyl ring . The exact positions of these attachments and the presence of any substituents would need to be confirmed through spectroscopic analysis .


Chemical Reactions Analysis

The primary mode of action of β-lactams, which includes azetidin, is the inhibition of transpeptidases. These enzymes form peptidoglycan by cross-linking peptides. The absence of cross-linking disrupts the cell wall . The 1,2,3-triazole ring may also play a role in the compound’s reactivity .

Scientific Research Applications

Fluorescent Probes

The compound can be used in the development of fluorescent probes. Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds .

Drug Discovery

The compound has applications in drug discovery. The 1,2,3-triazole core of the compound is used in the development of various medicinal compounds . These compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Polymer Chemistry

The compound can be used in polymer chemistry. The 1,2,3-triazole core of the compound is used in the development of various polymers . These polymers have a wide range of applications in materials science .

Supramolecular Chemistry

The compound can be used in supramolecular chemistry. The 1,2,3-triazole core of the compound is used in the development of various supramolecular structures . These structures have a wide range of applications in materials science .

Bioconjugation

The compound can be used in bioconjugation. The 1,2,3-triazole core of the compound is used in the development of various bioconjugates . These bioconjugates have a wide range of applications in chemical biology .

Fluorescent Imaging

The compound can be used in fluorescent imaging. The 1,2,3-triazole core of the compound is used in the development of various fluorescent imaging agents . These agents have a wide range of applications in biomedical research .

Materials Science

The compound can be used in materials science. The 1,2,3-triazole core of the compound is used in the development of various materials . These materials have a wide range of applications in various industries .

Anticancer Research

The compound can be used in anticancer research. The 1,2,3-triazole core of the compound is used in the development of various anticancer agents . These agents have a wide range of applications in cancer treatment .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of essential structural components of bacterial cell wall biosynthesis . The 1,2,3-triazole ring and the β-lactam ring likely contribute to this activity .

Future Directions

The development of novel antimicrobial drugs is a pressing need due to the increasing incidence of microbial resistance . Compounds such as “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” that contain a 1,2,3-triazole ring and a β-lactam ring could potentially advance medicinal chemistry due to their broad range of applications .

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-15-4-5-16-18/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHTJNNUYNYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

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